2-(Ethylamino)-2-methylpropan-1-ol hydrochloride
Overview
Description
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of an ethylamino group attached to a methylated propanol backbone. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 2-methyl-1-propanol with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-2-methyl-1-propanol hydrochloride
- 2-(Propylamino)-2-methyl-1-propanol hydrochloride
- 2-(Butylamino)-2-methyl-1-propanol hydrochloride
Uniqueness
2-(Ethylamino)-2-methylpropan-1-ol hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties. This compound’s reactivity and interactions with other molecules differ from those of its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(ethylamino)-2-methylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-7-6(2,3)5-8;/h7-8H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVGYVDLVBGINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.